molecular formula C15H13ClN4O4S B2735605 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851129-58-3

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2735605
CAS RN: 851129-58-3
M. Wt: 380.8
InChI Key: HYNZMCQTNMEPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O4S and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1,3,4-oxadiazole derivatives, including compounds with structures similar to the specified chemical, are synthesized through a series of chemical reactions involving the conversion of aromatic organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These compounds are then obtained by reacting 1,3,4-oxadiazole-2-thiols with various electrophiles in the presence of solvents and catalysts like N,N-dimethylformamide (DMF) and sodium hydride (NaH) or lithium hydride (LiH). The structural confirmation of these synthesized compounds is typically achieved using (1)H-NMR, IR, and mass spectral data (Rehman et al., 2013).

Biological Screening

The synthesized 1,3,4-oxadiazole derivatives exhibit a range of biological activities. They have been screened against various enzymes and biological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase. These compounds demonstrate significant inhibitory activities, indicating their potential as therapeutic agents. For example, certain derivatives have been identified as promising inhibitors of α-glucosidase, which is relevant for the management of diabetes (Iftikhar et al., 2019).

Antimicrobial and Anticancer Applications

Some 1,3,4-oxadiazole derivatives have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria, making them candidates for antibiotic development. Moreover, their anti-bacterial potential, especially against specific strains such as S. typhi, K. pneumoniae, and S. aureus, has been highlighted. Additionally, these compounds have moderate inhibitory effects on enzymes like α-chymotrypsin, suggesting their potential utility in enzyme-related disorders. The derivatives have also been evaluated for their cytotoxicity, with some exhibiting less cytotoxic effects, which is advantageous for therapeutic applications (Siddiqui et al., 2014).

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4S/c1-9-6-12(20-24-9)17-13(21)8-25-15-19-18-14(23-15)7-22-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZMCQTNMEPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.